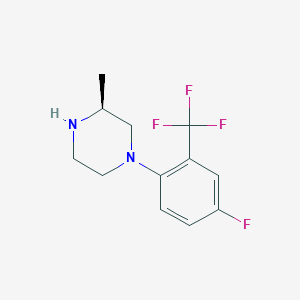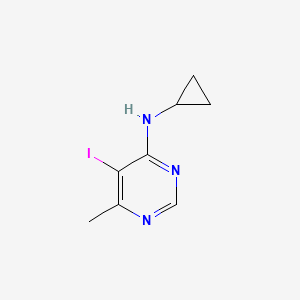![molecular formula C10H6F2N2O2 B11787774 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2O2 and a molecular weight of 224.16 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethoxyacetic acid under acidic conditions to form the benzoxazole ring. The acetonitrile group is then introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with signaling pathways .
Comparación Con Compuestos Similares
- 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- 2,6-Difluoro-3-(oxazol-2-ylmethoxy)benzamide
- 6-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole
Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile stands out due to its unique combination of a difluoromethoxy group and an acetonitrile moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C10H6F2N2O2 |
|---|---|
Peso molecular |
224.16 g/mol |
Nombre IUPAC |
2-[2-(difluoromethoxy)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-7-2-1-6(3-4-13)5-8(7)15-10/h1-2,5,9H,3H2 |
Clave InChI |
XZLHYJDIBCPXHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC#N)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)






![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11787716.png)
![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)





